N-{(1Z)-1-(4-chlorophenyl)-3-[(furan-2-ylmethyl)amino]-3-oxoprop-1-en-2-yl}benzamide
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Overview
Description
The compound “(2Z)-3-(4-CHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE” is an organic molecule that features a combination of aromatic rings and functional groups. It is characterized by the presence of a chlorophenyl group, a furan ring, and a phenylformamido group, making it a compound of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One possible route could be:
Formation of the (2Z)-3-(4-chlorophenyl)-2-propenoic acid: This can be achieved through the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of a base.
Amidation Reaction: The (2Z)-3-(4-chlorophenyl)-2-propenoic acid can be converted to its corresponding amide by reacting with an amine, such as furan-2-ylmethylamine, under dehydrating conditions.
Formation of the Phenylformamido Group:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
The compound can be used in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving aromatic compounds.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of dyes, polymers, or other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, altering their activity. The molecular targets could include proteins or nucleic acids, and the pathways involved could be related to signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-(4-Bromophenyl)-N-[(furan-2-yl)methyl]-2-(phenylformamido)prop-2-enamide
- (2Z)-3-(4-Methylphenyl)-N-[(furan-2-yl)methyl]-2-(phenylformamido)prop-2-enamide
Uniqueness
The presence of the chlorophenyl group in the compound makes it unique compared to its brominated or methylated analogs. This can influence its reactivity, biological activity, and physical properties, such as solubility and melting point.
Properties
Molecular Formula |
C21H17ClN2O3 |
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Molecular Weight |
380.8 g/mol |
IUPAC Name |
N-[(Z)-1-(4-chlorophenyl)-3-(furan-2-ylmethylamino)-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C21H17ClN2O3/c22-17-10-8-15(9-11-17)13-19(21(26)23-14-18-7-4-12-27-18)24-20(25)16-5-2-1-3-6-16/h1-13H,14H2,(H,23,26)(H,24,25)/b19-13- |
InChI Key |
ZUTFPWIJRMJQTC-UYRXBGFRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)Cl)/C(=O)NCC3=CC=CO3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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